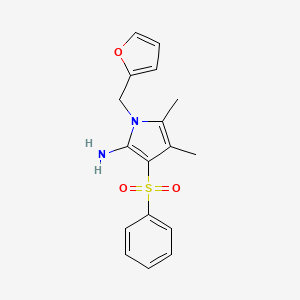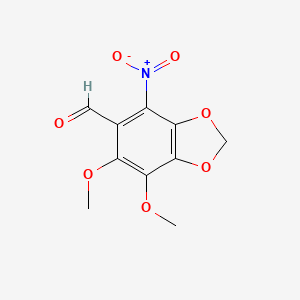![molecular formula C23H22N6O4 B11475798 2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475798.png)
2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound that features a benzimidazole moiety fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and pyrazolopyridine intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Pyrazolopyridine derivatives: Studied for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
2-{4-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-METHOXYPHENOXY}ACETAMIDE is unique due to its combined structural features of benzimidazole and pyrazolopyridine, which may confer distinct biological activities and therapeutic potential not seen in other compounds.
Properties
Molecular Formula |
C23H22N6O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H22N6O4/c1-12-21-14(13-7-8-17(18(9-13)32-2)33-11-19(24)30)10-20(31)27-22(21)29(28-12)23-25-15-5-3-4-6-16(15)26-23/h3-9,14H,10-11H2,1-2H3,(H2,24,30)(H,25,26)(H,27,31) |
InChI Key |
IAWSLCQENRFFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC(=O)N)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)

![4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11475740.png)
![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)
![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475760.png)
![Tetrazolo[1,5-a]pyridin-8-ol](/img/structure/B11475764.png)
![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

